Cas no 874-86-2 (4-(Chloromethyl)benzonitrile)

P-cyanobenzyl chloride is a chemical with the chemical formula of c8h6cln< Br>
4-(Chloromethyl)benzonitrile structure
4-(Chloromethyl)benzonitrile structure
Product Name:4-(Chloromethyl)benzonitrile
CAS No:874-86-2
Molecular Formula:C8H6ClN
Molecular Weight:151.592940807343
MDL:MFCD00019761
CID:40153
PubChem ID:329764231

4-(Chloromethyl)benzonitrile Properties

Names and Identifiers

    • 4-(Chloromethyl)benzonitrile
    • 4-CYANOBENZYL CHLORIDE
    • AKOS B030136
    • ALPHA-CHLORO-P-TOLUNITRILE
    • P-(CHLOROMETHYL)BENZONITRILE
    • P-CYANOBENZYL CHLORIDE
    • Benzonitrile, 4-(chloromethyl)-
    • à-chloro-p-tolunitrile
    • p-Cyanobenzylchlorid
    • 4-(Chloromethyl)tolunitrile
    • 4-(chloromethyl)benzenecarbonitrile
    • 4-(CHLOROMETHYL)-BENZONITRILE
    • 4-(Chloromethyl)tolunitril
    • 4-Chloromethylbenzonitrile
    • 4-Chloromethyl-benzonitrile
    • α-Chloro-p-tolunitrile
    • 4-(Chloromethyl)benzonitrile (ACI)
    • p-Tolunitrile, α-chloro- (6CI, 7CI, 8CI)
    • (4-Cyanophenyl)methyl chloride
    • 4-(Chloromethyl)benzeneacetonitrile
    • NSC 44855
    • NSC 6307
    • α-Chloro-p-cyanotoluene
    • α-Chloro-p-toluonitrile
    • 4-(Chloromethyl)benzonitrile,98%
    • 4-(CH2Cl)-C6H4-CN
    • 874-86-2
    • EN300-01725
    • AKOS000294854
    • W-104019
    • CCRIS 5103
    • C1985
    • DTXSID20236329
    • NSC-44855
    • F0001-2176
    • EINECS 212-869-5
    • STK743375
    • alpha-chloro-4-tolunitrile
    • SCHEMBL200142
    • BBL012561
    • 4-(Chloromethyl)benzonitrile #
    • NSC44855
    • MFCD00019761
    • ES52GBM5WR
    • p-Tolunitrile, alpha-chloro-
    • 4-(Chloromethyl)benzonitrile, >=97.0%
    • NS00039196
    • CS-W004115
    • AS-10819
    • a-Chloro-p-tolunitrile
    • 4-cyanobenzylchloride
    • NSC6307
    • 3-Cyanobenzylchloride
    • NSC-6307
    • MDL: MFCD00019761
    • InChIKey: LOQLDQJTSMKBJU-UHFFFAOYSA-N
    • Inchi: 1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
    • SMILES: N#CC1C=CC(CCl)=CC=1

Computed Properties

  • Exact Mass: 151.01900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 151.019
  • Heavy Atom Count: 10
  • Complexity: 139
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • LogP: 2.29708
  • PSA: 23.79000
  • Refractive Index: 1.551
  • Boiling Point: 263°C(lit.)
  • Melting Point: 78.0 to 82.0 deg-C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Flash Point: 120.2±17.6 °C
  • Color/Form: White needle like crystals with pungent smell and pungent skin contact.
  • Solubility: Soluble in ethanol, chloroform, acetone, toluene and other organic solvents
  • Density: 1.1800

4-(Chloromethyl)benzonitrile Security Information

4-(Chloromethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(Chloromethyl)benzonitrile Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KNL-25g
4-(Chloromethyl)Tolunitrile
874-86-2 98%
25g
$12.00 2025-02-20
Aaron
AR003KVX-25g
4-(Chloromethyl)Tolunitrile
874-86-2 98%
25g
$4.00 2025-02-26
abcr
AB132511-5 g
4-(Chloromethyl)benzonitrile, 98%; .
874-86-2 98%
5 g
€60.70 2023-07-20
Alichem
A019093920-100g
4-(Chloromethyl)benzonitrile
874-86-2 95%
100g
$237.66 2023-08-31
Ambeed
A713677-5g
4-(Chloromethyl)benzonitrile
874-86-2 98%
5g
$5.0 2023-09-02
Apollo Scientific
OR61079-25g
4-(Chloromethyl)benzonitrile
874-86-2
25g
£15.00 2025-02-20
Chemenu
CM343659-25g
4-(Chloromethyl)benzonitrile
874-86-2 95%+
25g
$58
Enamine
EN300-01725-0.05g
4-(chloromethyl)benzonitrile
874-86-2 95%
0.05g
$19.0 2023-07-08
eNovation Chemicals LLC
D380457-100g
4-Cyanobenzyl Chloride
874-86-2 97%
100g
$200 2022-06-09
Fluorochem
068171-5g
4-(Chloromethyl)benzonitrile
874-86-2 97%
5g
£10.00 2022-03-01

4-(Chloromethyl)benzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Tetrahydrofuran ;  25 °C; 12 h, reflux
1.2 Reagents: Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
Reference
Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride
Metzger, Albrecht; et al, Synthesis, 2010, (5), 882-891

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Tetrahydrofuran
Reference
Preparation and applications of benzylic zinc chlorides : lewis-acid promoted additions of organomagnesium and organozinc reagents to carbonyl derivatives ; transition metal-catalyzed cross-coupling reactions with methylthio-substituted N-heterocycles
Metzger, Albrecht, 2010, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Formic acid ,  Sodium nitrite Solvents: Acetonitrile ;  4 h, 70 °C
Reference
Direct synthesis of nitriles from cleavage of C=C double bond with nitrite as the nitrogen source and oxidant
Liu, Qiang; et al, Tetrahedron Letters, 2016, 57(24), 2620-2623

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  30 min, reflux
Reference
New method of preparation for 4-cyanobenzylamine
Liu, Zhanpeng; et al, Huaxue Shiji, 2003, 25(1), 53-54

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile
Reference
Improvement on synthesis technology of fluorescent brightener OB-1
Deng, Ji-yong; et al, Huagong Keji, 2001, 9(6), 36-38

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile
Reference
Synthesis of dibenzoxazole diphenylethylene
Yi, Bing; et al, Huaxue Shiji, 2001, 23(3), 176-177

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sulfonyl fluoride ,  Ammonium chloride Solvents: Acetonitrile ;  5 h, rt
Reference
SO2F2 Promoted Deoxygenhalogenation from Alcohols: A Practical Method for Preparing Halides.
Zhang, Guofu; et al, ChemistrySelect, 2022, 7(39),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  12 h, reflux
Reference
Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile
Long, Yang; et al, ACS Catalysis, 2022, 12(8), 4688-4695

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Electrochemical reductive alkylation of benzophenone chromium tricarbonyl and benzophenonebis(chromium tricarbonyl)
Gautheron, B.; et al, Journal of Organometallic Chemistry, 1987, 329(3), 349-55

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 4 h, rt
Reference
A α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C-H Functionalization
Kou, Xuezhen; et al, ACS Catalysis, 2020, 10(5), 3103-3109

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium tetrachloroiodate Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Reference
Halogenation using quaternary ammonium polyhalides. XV. An effective chlorinating agent benzyltrimethylammonium tetrachloroiodate, benzylic chlorination of alkylaromatic compounds
Kajigaeshi, Shoji; et al, Tetrahedron Letters, 1988, 29(45), 5783-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Water
Reference
Sulfite formation versus chlorination of benzyl alcohols with thionyl chloride
Rodriguez, Deana A.; et al, Tetrahedron Letters, 2014, 55(19), 3045-3048

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4-(Chloromethyl)benzonitrile Preparation Products

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